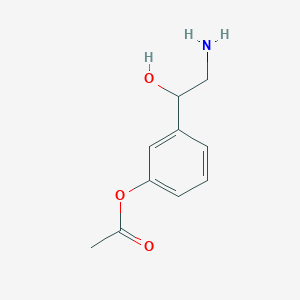
3-(2-Amino-1-hydroxyethyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Amino-1-hydroxyethyl)phenyl acetate is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with an amino and a hydroxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1-hydroxyethyl)phenyl acetate typically involves the esterification of 3-(2-Amino-1-hydroxyethyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
化学反应分析
Types of Reactions
3-(2-Amino-1-hydroxyethyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: The major product is 3-(2-Amino-1-oxoethyl)phenyl acetate.
Reduction: The major product is 3-(2-Aminoethyl)phenyl acetate.
Substitution: The products vary depending on the nucleophile used, resulting in different substituted phenyl acetates.
科学研究应用
3-(2-Amino-1-hydroxyethyl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a substrate for various biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-(2-Amino-1-hydroxyethyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding phenol, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
3-(2-Amino-1-hydroxyethyl)phenol: Lacks the acetate group but has similar functional groups.
3-(2-Hydroxyethyl)phenyl acetate: Lacks the amino group but has similar ester and hydroxyethyl groups.
3-(2-Aminoethyl)phenyl acetate: Lacks the hydroxyethyl group but has similar amino and ester groups.
Uniqueness
3-(2-Amino-1-hydroxyethyl)phenyl acetate is unique due to the presence of both amino and hydroxyethyl groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above
属性
CAS 编号 |
769873-06-5 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
[3-(2-amino-1-hydroxyethyl)phenyl] acetate |
InChI |
InChI=1S/C10H13NO3/c1-7(12)14-9-4-2-3-8(5-9)10(13)6-11/h2-5,10,13H,6,11H2,1H3 |
InChI 键 |
WSBVRODCMDOKCH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=CC(=C1)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




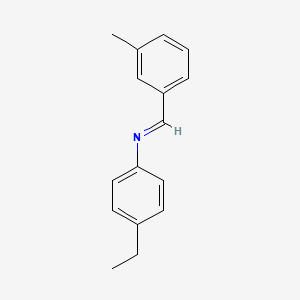
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
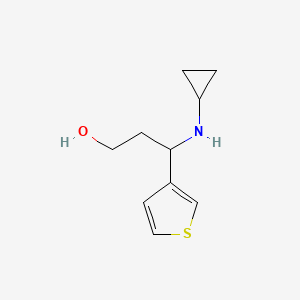
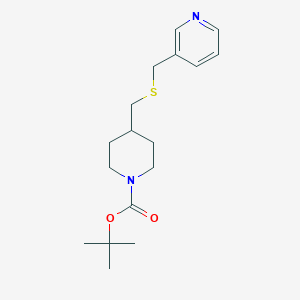

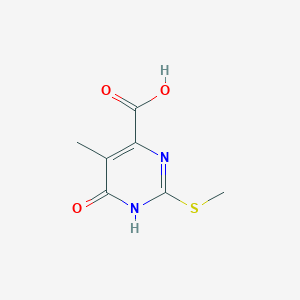
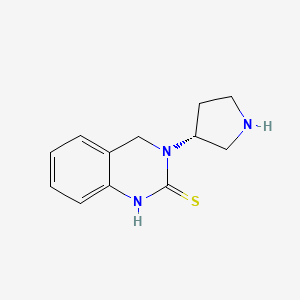

![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)



